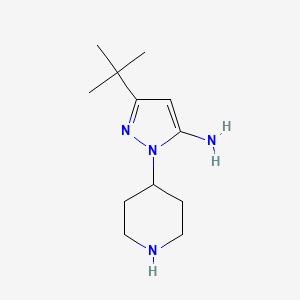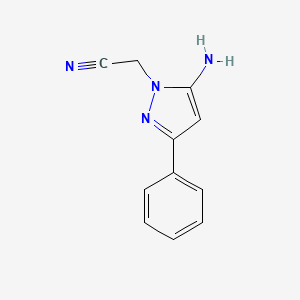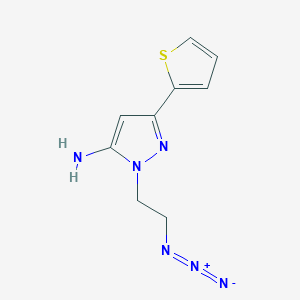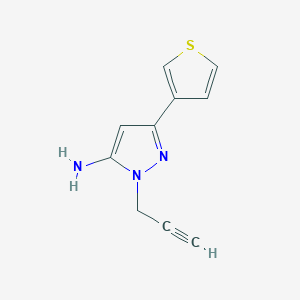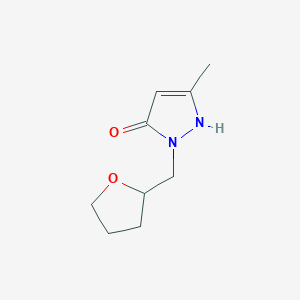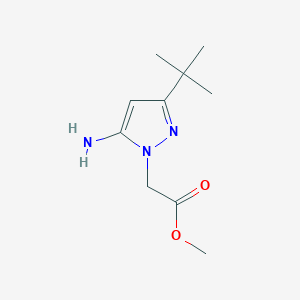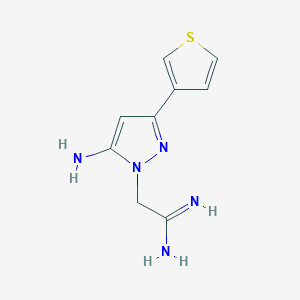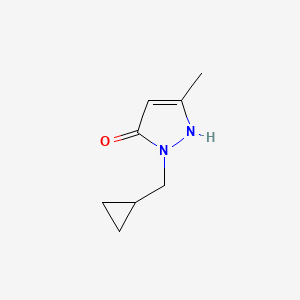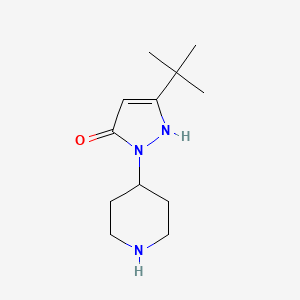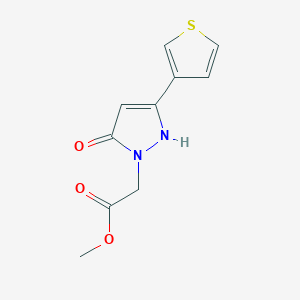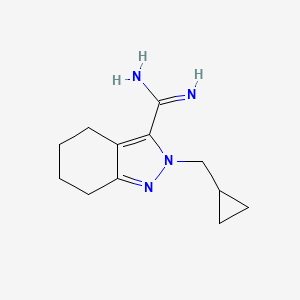
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indazole ring, followed by functionalization to introduce the cyclopropylmethyl and carboximidamide groups. The exact methods would depend on the specific reactions used and could involve a variety of organic chemistry techniques .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the indazole and the additional groups attached to it. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indazole ring and the functional groups attached to it. The cyclopropylmethyl group could potentially participate in reactions involving the opening of the cyclopropyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Novel Indazole Derivatives
Novel indazole derivatives have been synthesized, highlighting the versatility of the indazole scaffold in medicinal chemistry. The derivatives exhibit a range of biological activities, including antimicrobial properties. This area of research demonstrates the potential of indazole derivatives in the development of new therapeutic agents (Ghelani, Khunt, & Naliapara, 2017).
Advancements in Indazole Synthesis Techniques
Innovative synthesis methods for indazole derivatives have been developed, including water-mediated and microwave-assisted techniques. These methods offer improved yields and reaction times, contributing to the efficiency of synthesizing complex indazole-based compounds for research applications (Savant et al., 2014); (Polo et al., 2016).
Catalytic Methods for Regioselective Indazole Synthesis
A general and mild palladium-catalyzed domino reaction has been established for the regioselective synthesis of 2H-indazoles, addressing the need for direct and efficient synthetic routes for this scaffold. This method facilitates the broader application of 2H-indazoles in medicinal chemistry (Halland et al., 2009).
Exploration of Indazole Derivatives for Herbicidal Use
Research into 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives has revealed their potential as paddy field herbicides, showcasing the diverse applications of indazole derivatives beyond pharmaceuticals. These compounds exhibit significant herbicidal activity and low toxicity, demonstrating their potential for agricultural applications (Hwang et al., 2005).
Synthetic Libraries of Indazole Derivatives
The synthesis of large libraries of indazole derivatives through parallel solution-phase methods underscores the interest in exploring the structural diversity of indazole compounds for various biological activities. Such libraries are instrumental in the discovery and optimization of new compounds with potential therapeutic and agricultural applications (Mills et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-12(14)11-9-3-1-2-4-10(9)15-16(11)7-8-5-6-8/h8H,1-7H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHSVJMKGJAWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C(=N)N)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




